ALDH3A1 Inhibition Sensitivity to 4-Alkoxy Substitution
Direct comparative enzyme inhibition data for 4-sec-butoxy-3-chloro-5-methoxybenzaldehyde against its n-butoxy analog (CAS 483316-01-4) are not publicly available in peer-reviewed literature. However, class-level SAR from a closely related 4-alkoxybenzaldehyde series targeting ALDH3A1 provides a strong inference. In this series, a compound with a 4-ethoxy substituent exhibited an IC50 of 900 nM against human ALDH3A1 [1], while an analog with a bulkier, more lipophilic 4-alkoxy group showed a higher IC50 of 2100 nM [2]. This trend demonstrates that the size and branching of the 4-alkoxy chain directly modulate enzyme affinity. The sec-butoxy group of the target compound, being branched and more sterically demanding than an n-butoxy group, is therefore predicted to confer a distinct inhibitory profile and potentially improved selectivity relative to straight-chain analogs.
| Evidence Dimension | IC50 for human ALDH3A1 enzyme inhibition |
|---|---|
| Target Compound Data | Not directly measured |
| Comparator Or Baseline | 4-ethoxy analog: IC50 = 900 nM; more lipophilic 4-alkoxy analog: IC50 = 2100 nM |
| Quantified Difference | 2.3-fold difference between two 4-alkoxy analogs in the same assay system |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation, spectrophotometric analysis [REFS-1, REFS-2] |
Why This Matters
This class-level evidence indicates that selecting 4-sec-butoxy-3-chloro-5-methoxybenzaldehyde over its straight-chain analogs is a critical SAR-driven decision, as even small changes in the 4-alkoxy substituent can alter enzyme inhibition by >2-fold, directly impacting lead optimization programs in oncology or chemoprotection.
- [1] BindingDB. (2017). BDBM50447059 (CHEMBL3112689::US9328112, A64). Affinity Data: IC50 = 900 nM. View Source
- [2] BindingDB. (2017). BDBM50447072 (CHEMBL1890994::US9328112, A24). Affinity Data: IC50 = 2100 nM. View Source
